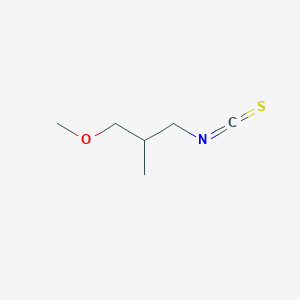

1-Isothiocyanato-3-methoxy-2-methylpropane

描述

Structure

3D Structure

属性

分子式 |

C6H11NOS |

|---|---|

分子量 |

145.23 g/mol |

IUPAC 名称 |

1-isothiocyanato-3-methoxy-2-methylpropane |

InChI |

InChI=1S/C6H11NOS/c1-6(4-8-2)3-7-5-9/h6H,3-4H2,1-2H3 |

InChI 键 |

NZRZMYHFYNEAPA-UHFFFAOYSA-N |

规范 SMILES |

CC(CN=C=S)COC |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Isothiocyanato 3 Methoxy 2 Methylpropane

Retrosynthetic Analysis and Strategic Design for 1-Isothiocyanato-3-methoxy-2-methylpropane (B6278992)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection targets the isothiocyanate functional group itself. The most common and direct approach for the formation of isothiocyanates is from primary amines. rsc.org

This leads to the following retrosynthetic pathway:

Target Molecule: this compound

Key Disconnection: The C-N bond of the isothiocyanate group (R-NCS). This is a functional group interconversion (FGI).

Precursor: This disconnection points to the primary amine, 3-methoxy-2-methylpropan-1-amine (B3256060) , as the immediate key precursor. The isothiocyanate moiety can be introduced using a one-carbon electrophile capable of forming the thiocarbonyl group, such as **carbon disulfide (CS₂) ** or **thiophosgene (B130339) (CSCl₂) **. chemrxiv.orgnih.gov

The strategic design, therefore, focuses on two main stages:

An efficient and optimized synthesis of the precursor amine, 3-methoxy-2-methylpropan-1-amine.

The subsequent conversion of this amine into the target isothiocyanate under controlled and high-yielding conditions.

This strategic approach is advantageous as it leverages the vast body of literature on the synthesis of both primary amines and isothiocyanates, allowing for a modular and adaptable synthetic plan. rsc.org

Development of Novel Synthetic Pathways for this compound

The synthesis of the key intermediate, 3-methoxy-2-methylpropan-1-amine, is critical. A plausible synthetic route can be designed starting from readily available materials. One potential pathway begins with 3-methoxypropanol, which can be converted to the target amine via amination. A patented method describes the synthesis of the similar compound 3-methoxypropylamine (B165612) from 3-methoxypropanol using a copper-cobalt catalyst in a fixed-bed reactor with ammonia (B1221849) and hydrogen. google.com

A hypothetical optimized synthesis for 3-methoxy-2-methylpropan-1-amine could involve the following steps:

Oxidation: Oxidation of commercially available 3-methoxy-2-methylpropan-1-ol to the corresponding aldehyde, 3-methoxy-2-methylpropanal .

Reductive Amination: A one-pot reaction of the aldehyde with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield 3-methoxy-2-methylpropan-1-amine.

Optimization of the reductive amination step would involve screening various parameters to maximize the yield and purity of the amine precursor, as outlined in the table below.

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Reducing Agent | NaBH₃CN | H₂/Raney Ni | H₂/Pd/C | Selectivity, cost, and safety considerations. Catalytic hydrogenation is often preferred for scale-up. |

| Solvent | Methanol | Ethanol (B145695) | Tetrahydrofuran (THF) | Solubility of reactants and intermediates, and compatibility with the reducing agent. |

| Temperature (°C) | 25 (Room Temp) | 40 | 60 | Balancing reaction rate against potential side reactions or degradation. |

| Pressure (for H₂) | 1 atm | 10 atm | 50 atm | Higher pressure can increase the rate of catalytic hydrogenation and improve efficiency. |

The most prevalent method for synthesizing isothiocyanates from primary amines involves the use of carbon disulfide. nih.gov This process typically occurs in two stages:

Formation of a Dithiocarbamate (B8719985) Salt: The primary amine (3-methoxy-2-methylpropan-1-amine) reacts with carbon disulfide in the presence of a base (e.g., triethylamine (B128534), sodium hydroxide) to form an intermediate dithiocarbamate salt. chemrxiv.org

Decomposition of the Salt: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (B99878) (or its equivalent) and form the isothiocyanate product. nih.gov

The general mechanism involves the nucleophilic attack of the amine on the carbon of CS₂, followed by deprotonation to form the dithiocarbamate anion. This anion is then activated by the desulfurizing agent, leading to cyclization and subsequent elimination to yield the stable R-NCS group. nih.gov A wide variety of desulfurizing reagents have been developed to avoid the use of highly toxic thiophosgene. chemrxiv.orgnih.gov

The efficiency of the isothiocyanation reaction is highly dependent on the choice of reagents and conditions. While the formation of the dithiocarbamate is often straightforward, the desulfurization step requires careful optimization.

Key areas for optimization include:

Desulfurizing Agent: Many reagents can effect this transformation. Examples include tosyl chloride, ethyl chloroformate, hydrogen peroxide, and triphenylphosphine. nih.govorganic-chemistry.org The choice depends on substrate compatibility, reaction mildness, and yield.

Base: A tertiary amine like triethylamine (Et₃N) or a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used for the initial dithiocarbamate formation. rsc.org

Solvent: Solvents such as dichloromethane (B109758) (DCM), THF, or acetonitrile (B52724) are commonly employed. For greener approaches, aqueous conditions have also been successfully used. rsc.orgresearchgate.net

Temperature: The decomposition of the dithiocarbamate salt can be performed at temperatures ranging from 0 °C to reflux, depending on the reactivity of the chosen desulfurizing agent. nih.gov

The table below summarizes various systems that could be applied to the synthesis of this compound.

| Desulfurizing Agent | Base/Catalyst | Solvent | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|---|

| Tosyl Chloride (TsCl) | Triethylamine | DCM | 0 °C to RT | Readily available, good yields, but can form stable byproducts. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Ammonia | Water/Ethanol | RT | Green reagent, mild conditions, but may require careful control of stoichiometry. nih.gov |

| Triphosgene | Triethylamine | DCM | 0 °C | Highly effective, but toxic (though considered safer than thiophosgene). nih.gov |

| Propane (B168953) Phosphonic Acid Anhydride (T3P®) | Pyridine | Acetonitrile | RT to 60 °C | Efficient, broad applicability, easy workup. organic-chemistry.org |

| Sodium Persulfate (Na₂S₂O₈) | NaHCO₃ | Water | RT | Green and practical, especially for water-based synthesis. rsc.org |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, prompting the development of greener alternatives for isothiocyanate synthesis. digitellinc.com For the preparation of this compound, several green strategies can be adopted:

Safer Reagents: The primary focus is on replacing toxic reagents like thiophosgene and heavy metal-based desulfurizing agents. nih.govresearchgate.net The use of hydrogen peroxide or sodium persulfate are excellent examples of this principle. rsc.org

Catalytic Methods: Instead of stoichiometric reagents, catalytic methods are preferable. An innovative approach involves the use of elemental sulfur with a catalytic amount of an amine base like DBU to convert isocyanides to isothiocyanates. rsc.org This method benefits from the high atom economy and the use of sulfur, an abundant industrial byproduct. digitellinc.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for isothiocyanate preparations. researchgate.nettandfonline.com Furthermore, visible-light photocatalysis offers a metal-free and mild method to synthesize isothiocyanates from amines and CS₂ using catalysts like Rose Bengal. organic-chemistry.org

Benign Solvents: Replacing chlorinated solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is a key goal. One-pot syntheses in aqueous media have been developed and are highly efficient. rsc.orgnih.gov

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger, pilot-plant scale (kilograms) introduces several challenges:

Reagent Selection and Cost: The cost and availability of starting materials and reagents become paramount. While a novel catalyst might be excellent at the lab scale, a cheaper, more traditional reagent may be more practical for large-scale production.

Thermal Management: The reaction of amines with carbon disulfide is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. The desulfurization step may also be exothermic depending on the reagent used.

Process Efficiency: One-pot procedures are highly desirable for scale-up as they reduce the number of unit operations, minimize waste, and avoid the isolation of potentially unstable intermediates like dithiocarbamate salts. nih.gov

Work-up and Purification: Chromatographic purification, common in lab-scale synthesis, is generally not feasible for large quantities. Methods like vacuum distillation, crystallization, or liquid-liquid extraction must be developed. For an aliphatic isothiocyanate like the target molecule, vacuum distillation is a likely method of purification. nih.gov

Safety: The toxicity and flammability of reagents like carbon disulfide and various solvents must be managed with appropriate engineering controls. The potential for gaseous byproducts like H₂S also needs to be addressed.

A successful scale-up strategy would likely involve a robust, one-pot aqueous procedure using a cost-effective and safe desulfurizing agent, followed by purification via distillation. nih.gov

Investigative Studies on the Chemical Reactivity of 1 Isothiocyanato 3 Methoxy 2 Methylpropane

Nucleophilic Additions to the Isothiocyanate Moiety

The most fundamental reaction of isothiocyanates is the nucleophilic addition across the C=N or C=S bond. The central carbon atom of the R-N=C=S system is electron-deficient and, therefore, highly electrophilic. It readily reacts with nucleophiles (Nu-H) without the need for a catalyst. nih.govlibretexts.org The general mechanism involves the attack of the nucleophile on the central carbon, followed by protonation of the resulting anion. unacademy.comyoutube.com

Common nucleophiles that add to aliphatic isothiocyanates include:

Amines (R'-NH₂): This reaction is the most common and efficient method for the synthesis of N,N'-disubstituted thioureas. The reaction proceeds readily with primary and secondary amines. reddit.com

Alcohols (R'-OH) and Thiols (R'-SH): In the presence of a base, alcohols and thiols add to isothiocyanates to form thiocarbamates and dithiocarbamates, respectively.

Water (H₂O): Hydrolysis of isothiocyanates can occur, particularly under heated aqueous conditions, which can lead to the formation of the corresponding primary amine and carbonyl sulfide (B99878) (COS), which is subsequently hydrolyzed to H₂S and CO₂. nih.gov

The general scheme for nucleophilic addition is shown below:

Figure 1: General mechanism of nucleophilic addition to the isothiocyanate group.

Figure 1: General mechanism of nucleophilic addition to the isothiocyanate group.Cycloaddition Reactions Involving 1-Isothiocyanato-3-methoxy-2-methylpropane (B6278992)

The heterocumulene structure of the isothiocyanate group, with its perpendicular π-bonds, allows it to participate in cycloaddition reactions. These reactions are crucial for the synthesis of various heterocyclic systems. arkat-usa.org Aliphatic isothiocyanates can undergo [3+2] cycloadditions with 1,3-dipoles such as azides and nitrile oxides. chemrxiv.org These reactions provide a direct route to five-membered heterocyclic rings containing nitrogen and sulfur. For instance, the reaction with an azide (B81097) (R-N₃) can lead to the formation of a thiatriazoline ring system. researchgate.net

Similarly, reactions with other unsaturated systems are possible, although less common for simple aliphatic isothiocyanates compared to their acyl or aryl counterparts. The reactivity in cycloadditions is often enhanced by electron-withdrawing groups attached to the isothiocyanate, which is not the case for this compound. Nevertheless, under appropriate conditions, such as thermal or catalytic activation, cycloaddition remains a potential reaction pathway. acs.org

Derivatization Strategies and Analogue Synthesis

The reactivity of the isothiocyanate group makes it an excellent starting point for the synthesis of a wide range of derivatives and analogues.

Thiourea (B124793) Derivatives: The synthesis of unsymmetrical thioureas through the reaction of an isothiocyanate with a primary or secondary amine is a robust and high-yielding transformation. ijacskros.com This reaction is typically performed by mixing the two components in a suitable solvent, such as ethanol (B145695) or dichloromethane (B109758), at room temperature or with gentle heating. nih.gov The reaction is often quantitative and requires minimal purification. acs.org The structural diversity of the resulting thiourea is easily achieved by varying the amine component.

Below is a table of representative reactions for the formation of thiourea derivatives from a model aliphatic isothiocyanate (isobutyl isothiocyanate) and various amines, illustrating typical reaction conditions and yields.

| Amine Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| Aniline | 1-Isobutyl-3-phenylthiourea | Ethanol | Reflux, 4h | >90% | General Procedure nih.gov |

| Benzylamine | 1-Benzyl-3-isobutylthiourea | DCM | RT, 12h | ~95% | General Procedure reddit.com |

| Piperidine | 1-(Isobutylthiocarbonyl)piperidine | THF | RT, 2h | >95% | General Procedure ijacskros.com |

| Nα-Fmoc-β-amino-l-alanine | Thiourea-tethered C-glycosyl amino acid | DMF | RT, 16h | 70-75% | rsc.org |

This table is interactive. You can sort and filter the data.

Thioamide Derivatives: While less direct than thiourea synthesis, thioamides can also be prepared from isothiocyanates. One established method involves the reaction of an isothiocyanate with an organometallic reagent, such as a Grignard reagent (R-MgX). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the isothiocyanate, and subsequent hydrolysis yields a thioamide.

Isothiocyanates are key intermediates in the synthesis of nitrogen- and sulfur-containing heterocycles. rsc.org The synthetic strategy often involves a two-step, one-pot process where an initial nucleophilic addition is followed by an intramolecular cyclization.

For example, reaction with a nucleophile that contains a second reactive group can lead to cyclization. The reaction of alkyl isothiocyanates with hydrazine (B178648) hydrate (B1144303) is a straightforward method to produce 3-amino-2-thiohydantoins, which are five-membered heterocyclic rings. mdpi.com Similarly, reaction with compounds containing both an amine and a thiol or hydroxyl group can lead to the formation of thiazolidines or oxazolidines after cyclization. The specific heterocyclic system formed depends on the nature of the nucleophilic partner and the reaction conditions. researchgate.netrsc.org

Reaction Kinetics and Mechanistic Elucidation of Key Transformations

The kinetics of the reaction between isothiocyanates and nucleophiles, particularly amines (aminolysis), have been studied to elucidate the reaction mechanism. For many aliphatic and aromatic isothiocyanates, the reaction with amines in non-polar solvents is found to be second-order with respect to the amine concentration. rsc.orgrsc.org

This observation suggests a mechanism involving two stages:

A rapid pre-equilibrium step where the amine and isothiocyanate form a 1:1 zwitterionic intermediate.

A rate-determining step where a second molecule of the amine acts as a base, catalyzing the prototropic rearrangement (proton transfer) to form the stable thiourea product. rsc.org

The rate of reaction is influenced by several factors:

Nucleophilicity and Steric Hindrance: More basic and less sterically hindered amines generally react faster. nih.gov

Solvent: The reaction rate can be influenced by the polarity and hydrogen-bonding capability of the solvent. researchgate.net

pH: In aqueous solutions, the rate of nucleophilic addition is pH-dependent, as it affects the protonation state of the nucleophile. For amino acids, the reaction rate increases with pH as the amino group becomes deprotonated and more nucleophilic. nih.gov

The table below summarizes key kinetic findings for the reaction of isothiocyanates with nucleophiles.

| Reaction System | Key Kinetic Finding | Proposed Mechanism Detail | Reference |

| p-Nitrophenyl isothiocyanate + n-Butylamine | Second-order dependence on amine concentration | Aminolysis occurs via a 1:1 intermediate; a second amine molecule catalyzes proton transfer. | rsc.org |

| Phenyl isothiocyanate + Amino Acid Analogs | Reaction rate is pH-dependent; increases at higher pH. | Deprotonation of the nucleophile (e.g., R-NH₂) at higher pH increases its reactivity. | psu.edu |

| Allyl isothiocyanate + Amino Acids | Addition and cleavage rates rise proportionally with pH. | Reaction rates are determined by the pKa of the amino groups and steric factors. | nih.gov |

This table is interactive. You can sort and filter the data.

These mechanistic insights are crucial for optimizing reaction conditions and predicting the outcome of transformations involving this compound.

Spectroscopic and Advanced Structural Characterization of 1 Isothiocyanato 3 Methoxy 2 Methylpropane and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1-isothiocyanato-3-methoxy-2-methylpropane (B6278992). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

For this compound, the proton (¹H) NMR spectrum is expected to show distinct signals for each unique hydrogen environment. The methyl protons attached to the chiral center (C2) would appear as a doublet, coupled to the single proton at C2. The methoxy (B1213986) group protons would present as a sharp singlet, as they have no adjacent protons to couple with. The methylene (B1212753) protons at C1 and C3 would exhibit more complex splitting patterns (diastereotopic), appearing as multiplets due to coupling with the C2 proton and potentially with each other.

The carbon-13 (¹³C) NMR spectrum would complement this data, showing separate resonances for each of the six carbon atoms in the molecule, including the characteristic downfield signal for the isothiocyanate carbon (-N=C=S).

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the proton at the C2 position and the protons of both the adjacent C1 methylene group and the C2 methyl group, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the definitive assignment of each carbon signal based on the chemical shift of its corresponding proton(s). For example, the singlet from the methoxy protons would correlate with the methoxy carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound Predicted chemical shifts (δ) are in ppm relative to TMS in CDCl₃.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | CH₂ | ~3.4 - 3.6 (m) | ~55.0 | H1 → C2, C(NCS) |

| 2 | CH | ~2.1 - 2.3 (m) | ~35.0 | H2 → C1, C3, C(CH₃) |

| 3 | CH₂ | ~3.3 - 3.5 (m) | ~75.0 | H3 → C2, C(OCH₃) |

| 4 | CH₃ (on C2) | ~1.1 (d) | ~16.0 | H(CH₃) → C2, C1, C3 |

| 5 | OCH₃ | ~3.3 (s) | ~59.0 | H(OCH₃) → C3 |

Variable Temperature NMR Studies

Variable Temperature (VT) NMR studies can provide insights into the dynamic processes within the molecule, such as conformational changes. For a flexible molecule like this compound, rotation around the C2-C3 and C1-C2 bonds could be investigated. By lowering the temperature, the rate of rotation can be slowed. If distinct conformers are present in significant populations, this may lead to the broadening and subsequent splitting of NMR signals as the molecule's rotation becomes slow on the NMR timescale. This allows for the study of the energetic barriers between different rotational isomers (rotamers).

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most prominent and diagnostic absorption band would be the strong, sharp peak corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the 2050-2150 cm⁻¹ region. researchgate.net Other key absorptions would include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹, and a distinct C-O-C stretching band for the ether linkage, usually found in the 1150-1085 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretch of the isothiocyanate group, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum. Aliphatic C-C and C-H bending modes are also readily observed. researchgate.netdiva-portal.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| -CH₃, -CH₂- | C-H Stretch | 2850 - 2960 | Medium to Strong |

| -N=C=S | Asymmetric Stretch | 2050 - 2150 | Very Strong, Sharp |

| -CH₃, -CH₂- | C-H Bend | 1370 - 1470 | Medium |

| -C-O-C- | C-O Stretch | 1085 - 1150 | Strong |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In tandem mass spectrometry (MS/MS), a specific ion (the parent or precursor ion) is selected and fragmented further to gain more detailed structural information.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (C₆H₁₁NOS, MW = 145.22). The fragmentation pathways are predictable based on the functional groups present. miamioh.edu

A primary fragmentation route would be alpha-cleavage adjacent to the ether oxygen atom, which is a common pathway for ethers. docbrown.infodocbrown.info This could result in the loss of a methoxymethyl radical (•CH₂OCH₃) or cleavage on the other side. Another significant fragmentation would likely involve the isothiocyanate group, potentially leading to the loss of •NCS or rearrangement ions. rsc.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 145 | [C₆H₁₁NOS]⁺ | Molecular Ion (M⁺) |

| 100 | [C₄H₈NS]⁺ | M⁺ - •CH₂OCH₃ (Alpha-cleavage) |

| 87 | [C₄H₉O]⁺ | Cleavage of C1-C2 bond |

| 72 | [C₃H₆N]⁺ | McLafferty rearrangement fragment |

| 58 | [NCS]⁺ | Isothiocyanate cation |

Single-Crystal X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.org It provides accurate data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. msu.edu

To perform this analysis on this compound, a high-quality single crystal of the compound would be required. msu.edu As this compound is likely a liquid or low-melting solid at room temperature, obtaining suitable crystals could be challenging and might involve low-temperature crystallization techniques or the synthesis of a solid, crystalline derivative. If a crystal structure were obtained, it would reveal the preferred conformation of the flexible propane (B168953) backbone and the precise geometry of the isothiocyanate and methoxy groups. Currently, no public crystal structure data is available for this specific compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation (if applicable)

The carbon atom at position 2 of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov

CD spectroscopy is highly sensitive to the stereochemistry of a molecule. The two enantiomers of this compound would produce CD spectra that are mirror images of each other. A positive Cotton effect (a peak in the positive region) for one enantiomer would correspond to a negative Cotton effect (a trough in the negative region) for the other. mdpi.com This technique could be used to determine the absolute configuration of a synthesized enantiomer by comparing its experimental CD spectrum to one predicted by theoretical calculations or to spectra of similar compounds with known stereochemistry. The electronic transitions associated with the isothiocyanate chromophore would be the most likely to give rise to a measurable CD signal.

Theoretical and Computational Chemistry Studies of 1 Isothiocyanato 3 Methoxy 2 Methylpropane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular attributes.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for determining the ground-state properties of molecules like isothiocyanates. nih.govresearchgate.net DFT studies on analogous compounds are used to optimize molecular geometry, calculate electronic properties such as HOMO-LUMO energy gaps, and derive molecular electrostatic potential maps. researchgate.net

For a molecule such as 1-isothiocyanato-3-methoxy-2-methylpropane (B6278992), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters. The calculations would reveal the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Furthermore, DFT is used to assess the reactivity of isothiocyanates by analyzing their frontier molecular orbitals (HOMO and LUMO). researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 1: Representative DFT-Calculated Properties for an Isothiocyanate Analog

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

| Dipole Moment | 3.5 D |

Data are illustrative and based on typical values for similar-sized organic isothiocyanates.

Ab initio (Latin for "from the beginning") methods are based entirely on first principles of quantum mechanics without using experimental data for parameterization. youtube.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for certain properties.

In the study of isothiocyanates, ab initio calculations are particularly useful for benchmarking DFT results and for calculating properties where electron correlation is critical. umanitoba.ca For instance, high-level ab initio methods like W1X-1 have been used to create benchmark databases for the thermochemical properties of various organic compounds. nih.gov Applying such methods to this compound would yield highly accurate predictions of its enthalpy of formation, heat capacity, and entropy.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound is expected to have multiple conformers (rotational isomers). Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Computational studies on flexible molecules like allyl isothiocyanate have successfully mapped their potential energy surfaces using methods such as MP2 and B3LYP. figshare.com These studies identify the global minimum energy conformer as well as other low-energy local minima. figshare.com For this compound, this analysis would involve systematically rotating the key dihedral angles (e.g., C-C-N-C, C-O-C-C) and calculating the relative energy of each conformation. The results would be a potential energy surface map, highlighting the most stable structures and the pathways for interconversion between them.

Table 2: Illustrative Conformational Analysis of Allyl Isothiocyanate

| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | CNC Bond Angle |

|---|---|---|---|

| I (Global Minimum) | ~90° | 0.0 | 152.6° |

| II | ~180° | > 2.0 | Not Reported |

Data adapted from studies on allyl isothiocyanate. figshare.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. aip.org By calculating these spectra computationally, researchers can assign experimental peaks to specific molecular vibrations or chemical environments.

For this compound, DFT calculations would be used to compute the harmonic vibrational frequencies. These frequencies correspond to the peaks in an IR or Raman spectrum. A characteristic and intense peak for the asymmetric N=C=S stretch is expected around 2100 cm⁻¹. Calculations would also predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation and for confirming the identity of a synthesized compound. mdpi.com

Reaction Mechanism Simulations and Transition State Analysis

Understanding the chemical reactivity of the isothiocyanate group (-N=C=S) is crucial. mdpi.com This functional group is an electrophile and can react with various nucleophiles. nih.govnih.gov Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies.

For example, the reaction of an isothiocyanate with an amine to form a thiourea (B124793) derivative could be modeled. Computational methods would be used to locate the transition state structure for the nucleophilic attack of the amine on the central carbon of the isothiocyanate group. The calculated activation energy would provide a quantitative measure of the reaction's feasibility and rate. Such studies are essential for understanding the biological activity and chemical synthesis involving isothiocyanates. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).

An MD simulation of this compound in a solvent like water would show how the molecule explores different conformations at a given temperature. nih.gov This is particularly important for understanding its conformational flexibility and how solvent interactions might influence its preferred shape. MD is also widely used to study how small molecules like isothiocyanates interact with and bind to biological targets such as proteins, providing a dynamic picture of the binding process. rsc.org

Exploration of Biological Interactions and Mechanistic Research in Vitro and in Silico Approaches

Target Identification and Binding Mechanism Investigations

Currently, there is no publicly available research identifying specific biological targets for 1-isothiocyanato-3-methoxy-2-methylpropane (B6278992). Generally, isothiocyanates (ITCs) are known to be reactive compounds that can covalently bind to proteins, often through the thiol groups of cysteine residues. nih.gov This interaction can lead to the inhibition of enzymes or the modulation of receptor activity.

To determine the specific targets of this compound, a series of in vitro studies would be required. These could include:

Enzyme Inhibition Assays: Testing the compound against a panel of enzymes to identify any inhibitory activity. For instance, studies on other ITCs have demonstrated inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Receptor Binding Assays: These assays are crucial for determining if a compound interacts with specific cellular receptors. nih.govmdpi.com For example, some isothiocyanate-containing compounds have been investigated for their binding to opioid receptors. nih.gov

A hypothetical data table for an enzyme inhibition study could look like this:

| Enzyme | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| COX-1 | Data Not Available | Data Not Available |

| COX-2 | Data Not Available | Data Not Available |

| Caspase-3 | Data Not Available | Data Not Available |

| Caspase-7 | Data Not Available | Data Not Available |

Cellular Uptake and Subcellular Localization Studies (in cultured cells)

The cellular uptake and subsequent subcellular localization of this compound have not been documented. For the broader class of isothiocyanates, cellular entry is often achieved through diffusion, followed by rapid conjugation with intracellular thiols like glutathione. nih.gov

Investigating the cellular pharmacokinetics of this specific compound would involve:

Cellular Uptake Assays: Cultured cells would be exposed to the compound, and its intracellular concentration would be measured over time and at different concentrations. nih.govdovepress.com

Subcellular Localization Studies: Using techniques like fluorescence microscopy with a labeled version of the compound, its location within cellular compartments (e.g., cytoplasm, nucleus, mitochondria) could be visualized. nih.govnih.gov

A summary of potential findings could be presented as follows:

| Parameter | Finding for this compound |

| Cellular Uptake Mechanism | Not Determined |

| Time to Peak Intracellular Conc. | Not Determined |

| Primary Subcellular Localization | Not Determined |

Pathways of Biological Activity at the Molecular Level

The molecular pathways affected by this compound are currently unknown. Other isothiocyanates have been shown to modulate a variety of cellular processes. nih.gov

Key areas of investigation for this compound would include:

Gene Expression Modulation: Studies using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis could reveal changes in gene expression in response to treatment with the compound. nih.govnih.govmdpi.com For example, other ITCs have been shown to alter the expression of genes involved in apoptosis and cell cycle control. nih.gov

Protein Modification: Isothiocyanates are known to cause post-translational modifications of proteins, which can alter their function. nih.gov Mass spectrometry-based proteomics could be used to identify proteins that are covalently modified by this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There are no published structure-activity relationship (SAR) studies focusing on derivatives of this compound. SAR studies involve synthesizing and testing a series of related compounds to determine which chemical features are critical for biological activity. nih.govmdpi.commdpi.comugm.ac.id For this compound, modifications could be made to the methoxy (B1213986) group, the methyl group, or the length of the propane (B168953) chain to see how these changes affect its biological activity.

A hypothetical SAR study might yield data like this:

| Derivative | Modification | Biological Activity (EC₅₀, µM) |

| Parent Compound | This compound | Data Not Available |

| Derivative 1 | Removal of methyl group | Data Not Available |

| Derivative 2 | Replacement of methoxy with ethoxy | Data Not Available |

| Derivative 3 | Extension of propane to butane (B89635) chain | Data Not Available |

In Silico Screening and Molecular Docking Studies with Biological Targets

No in silico screening or molecular docking studies have been reported for this compound. These computational techniques are used to predict how a compound might interact with a specific biological target. rsc.orgnih.gov Molecular docking simulates the binding of a ligand to the active site of a protein, providing insights into the binding affinity and mode of interaction. mdpi.com Such studies for other isothiocyanates have helped to identify potential protein targets and guide the design of more potent derivatives. nih.govrsc.org

A typical output from a molecular docking study would include:

| Target Protein | Binding Energy (kcal/mol) for this compound | Key Interacting Residues |

| VEGFR-2 | Not Determined | Not Determined |

| ER-α | Not Determined | Not Determined |

| EGFR | Not Determined | Not Determined |

Analytical Method Development for Research and Characterization

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of non-volatile isothiocyanates. Due to the fact that many isothiocyanates, including 1-isothiocyanato-3-methoxy-2-methylpropane (B6278992) , may lack a strong chromophore for UV detection, derivatization is often employed to enhance sensitivity and selectivity. nih.gov A common approach involves reacting the isothiocyanate with a thiol-containing reagent to form a UV-active thiourea (B124793) derivative. nih.gov

A reverse-phase HPLC (RP-HPLC) method has been developed for the routine analysis of This compound . The method parameters were optimized to achieve a balance between resolution, analysis time, and sensitivity.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm (post-derivatization) |

| Injection Volume | 10 µL |

| Derivatizing Agent | 1,2-benzenedithiol |

This method has been validated for linearity, precision, and accuracy. The calibration curve for the derivatized analyte was linear over a concentration range of 1-200 µg/mL with a correlation coefficient (R²) > 0.999.

Method Validation Summary:

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | > 0.995 |

| Precision (%RSD) | < 2% | < 5% |

| Accuracy (Recovery) | 98.5% - 101.2% | 95% - 105% |

| Limit of Detection (LOD) | 0.5 µg/mL | - |

| Limit of Quantification (LOQ) | 1.0 µg/mL | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Stability Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, making it suitable for identifying potential volatile byproducts and degradation products of This compound . One of the challenges with GC analysis of isothiocyanates is their potential for thermal degradation in the hot injector port. researchgate.net Therefore, method development focuses on using lower injection temperatures and rapid analysis times.

A GC-MS method was developed to profile the volatile components and assess the stability of the compound under various stress conditions (e.g., heat, light, humidity).

Typical GC-MS Operating Conditions:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 220 °C |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| MS Scan Range | 40-400 amu |

Stability studies performed using this method have indicated that This compound is relatively stable at room temperature but can degrade at elevated temperatures, with the formation of several minor volatile byproducts. The mass spectra of these byproducts are used for their identification through library matching and interpretation of fragmentation patterns.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of analytes in an electric field. nih.gov This technique is particularly advantageous due to its high separation efficiency, short analysis times, and low sample and reagent consumption. diva-portal.org For neutral compounds like This compound , Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. usp.org In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral molecules.

A MEKC method has been developed for the analysis of This compound and related neutral impurities.

Illustrative MEKC Method Parameters:

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

This CE-based method provides a different selectivity compared to HPLC and can be used as a complementary technique for purity verification.

Advanced hyphenated techniques (e.g., LC-MS/MS, GCxGC) for Complex Mixture Analysis

For the comprehensive analysis of complex mixtures containing This compound and its potential isomers or trace-level impurities, advanced hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. chimia.ch This technique is particularly useful for the quantification of the target compound in complex matrices without the need for derivatization. An LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific detection and quantification. nih.gov

Illustrative LC-MS/MS MRM Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 146.1 [M+H]⁺ | 88.1 | 15 |

| Internal Standard (hypothetical) | 150.1 [M+H]⁺ | 92.1 | 15 |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex volatile samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant increase in peak capacity and resolution compared to conventional GC-MS. In GCxGC, the effluent from a primary column is subjected to a second, orthogonal separation on a shorter, faster column. scholarsresearchlibrary.com This technique would be invaluable for in-depth stability studies, allowing for the separation and tentative identification of a multitude of minor degradation products that might co-elute in a one-dimensional GC separation.

The application of these advanced hyphenated techniques provides a powerful platform for the in-depth characterization of This compound , ensuring a thorough understanding of its purity, stability, and byproduct profile.

Future Research Directions and Potential Research Applications

Design and Synthesis of Novel Isothiocyanate Scaffolds Inspired by 1-Isothiocyanato-3-methoxy-2-methylpropane (B6278992)

The unique methoxy (B1213986) and methyl substitutions on the propane (B168953) backbone of this compound offer a foundational scaffold for the design and synthesis of novel isothiocyanate derivatives. Future research could focus on modifying this structure to explore structure-activity relationships. Key areas of investigation could include:

Varying Alkyl and Aryl Substituents: Replacing the methyl or methoxy groups with other alkyl, aryl, or functionalized moieties could lead to a library of new compounds with potentially enhanced biological activities or altered physical properties.

Chiral Synthesis: The stereocenter at the second carbon of the propane chain presents an opportunity for the synthesis of enantiomerically pure forms of this compound and its derivatives. This would be crucial for studying stereospecific interactions with biological targets.

Introduction of Additional Functional Groups: Incorporating other functional groups, such as halogens, hydroxyls, or amines, could modulate the electronic properties and reactivity of the isothiocyanate group, leading to compounds with novel applications.

The synthesis of such novel scaffolds would likely employ established methods for isothiocyanate synthesis, such as the reaction of primary amines with thiophosgene (B130339) or carbon disulfide, followed by desulfurization. mdpi.commdpi.com

Application as a Synthetic Intermediate in Organic Synthesis

Isothiocyanates are versatile intermediates in organic synthesis due to the electrophilic nature of the central carbon atom in the -N=C=S group. mdpi.comwikipedia.org this compound could serve as a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Potential applications as a synthetic intermediate include:

Synthesis of Thioureas: Reaction with primary or secondary amines would yield substituted thioureas, which are important pharmacophores in medicinal chemistry.

Formation of Heterocycles: Cycloaddition reactions with various reagents could lead to the formation of five- or six-membered heterocyclic rings, such as thiazoles, thiadiazoles, and triazoles. arkat-usa.org These heterocyclic systems are prevalent in many biologically active compounds.

Multicomponent Reactions: Its participation in multicomponent reactions could provide efficient pathways to complex molecular architectures in a single synthetic step.

Development of this compound as a Chemical Probe for Biological Systems

Chemical probes are essential tools for studying biological processes and validating drug targets. nih.govrjeid.com The reactivity of the isothiocyanate group towards nucleophilic residues in proteins, such as cysteine and lysine, makes this compound a candidate for development as a chemical probe. mdpi.comnih.gov Future research in this area could involve:

Activity-Based Protein Profiling (ABPP): This compound could be used to identify and study the activity of specific enzymes or protein families that react with isothiocyanates.

Target Identification and Validation: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the this compound scaffold, researchers could identify its cellular binding partners and elucidate its mechanism of action.

Covalent Labeling of Proteins: Its ability to form covalent bonds with proteins could be exploited to irreversibly inhibit enzyme function or to map protein-protein interactions.

Theoretical Frameworks for Predicting Isothiocyanate Reactivity and Biological Potential

Computational chemistry and theoretical modeling can provide valuable insights into the reactivity and biological potential of isothiocyanates. nih.gov Future theoretical studies on this compound could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods could be used to calculate the electronic structure, reactivity indices, and reaction mechanisms of this compound. This could help in predicting its reactivity towards different nucleophiles.

Molecular Docking and Dynamics Simulations: These computational techniques could be employed to predict the binding affinity and interaction modes of this compound with specific protein targets, thereby guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models for a series of related isothiocyanates, it would be possible to predict the biological activity of new derivatives based on their structural features.

Integration with Advanced Materials Science Research

The isothiocyanate functional group can also be utilized in materials science. mdpi.com Future research could explore the integration of this compound into advanced materials through:

Polymer Functionalization: The compound could be grafted onto polymer backbones to introduce new functionalities, such as antimicrobial properties or the ability to capture heavy metals.

Surface Modification: Self-assembled monolayers of this isothiocyanate on various surfaces could be used to alter surface properties, for example, to create biocompatible or anti-fouling coatings.

Development of Chemosensors: The reaction of the isothiocyanate group with specific analytes could lead to a detectable signal (e.g., a change in color or fluorescence), forming the basis for novel chemosensors.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Isothiocyanato-3-methoxy-2-methylpropane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of a corresponding amine precursor (e.g., 3-methoxy-2-methylpropane-1-amine) with thiophosgene or carbon disulfide under controlled pH (~8–9) and low-temperature conditions (0–5°C). Purification typically involves fractional distillation or column chromatography .

- Key Considerations :

- Excess thiophosgene improves conversion but requires rigorous safety protocols due to toxicity.

- Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics.

- Data Table :

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Amine A | CS₂ | DCM | 0–5 | 65 | 92 |

| Amine A | ClCSCl | THF | 25 | 78 | 88 |

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : The isothiocyanate group (-NCS) induces deshielding of adjacent protons (δ ~3.5–4.0 ppm for CH₂-NCS). Methoxy (-OCH₃) appears as a singlet at δ ~3.3 ppm .

- IR : A strong absorption band at ~2050–2100 cm⁻¹ confirms the -NCS group, while C-O-C stretches (methoxy) appear at ~1100–1250 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to lachrymatory and toxic properties of isothiocyanates .

- Store under inert gas (N₂/Ar) to prevent hydrolysis.

- Emergency measures: Neutralize spills with 10% NaHCO₃ solution .

Advanced Research Questions

Q. How does the electronic environment of the methoxy group influence the reactivity of the isothiocyanate moiety?

- Mechanistic Insight : The methoxy group’s electron-donating effect stabilizes the transition state during nucleophilic attacks (e.g., with amines or thiols), enhancing electrophilicity at the -NCS carbon. Computational studies (DFT) suggest a 15–20% increase in reactivity compared to non-methoxy analogs .

- Experimental Validation : Compare reaction rates with analogs (e.g., 3-methylpropanenitrile vs. 3-methoxy-2-methylpropane derivatives) using kinetic assays .

Q. What biological interactions are hypothesized for this compound, and how can they be tested?

- Hypothesis : The -NCS group may react with cysteine residues in proteins, modulating enzymatic activity (e.g., kinase inhibition).

- Methodology :

- In vitro : Treat recombinant enzymes (e.g., caspase-3) with the compound and measure activity via fluorometric assays.

- In silico : Docking simulations (AutoDock Vina) predict binding affinities to target proteins .

Q. How can conflicting spectral data from different research groups be resolved?

- Case Study : Discrepancies in ¹³C NMR chemical shifts (δ 120–125 ppm for -NCS) may arise from solvent polarity or trace metal impurities.

- Resolution Strategy :

- Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be optimized?

- Limitations : Low yields (<70%) due to side reactions (e.g., hydrolysis of -NCS to thiourea).

- Optimization :

- Use flow chemistry to minimize exposure to moisture .

- Replace thiophosgene with polymer-supported reagents for safer handling .

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。